molecular formula C15H14ClNO B312490 N-(2-chlorophenyl)-3,4-dimethylbenzamide

N-(2-chlorophenyl)-3,4-dimethylbenzamide

Cat. No.: B312490
M. Wt: 259.73 g/mol
InChI Key: YHUTWQWDVMISRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a 3,4-dimethyl-substituted benzoyl moiety. The chlorine substituent on the phenyl ring may influence lipophilicity, metabolic stability, and receptor binding compared to other derivatives.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-10-7-8-12(9-11(10)2)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)

InChI Key

YHUTWQWDVMISRX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Activity

(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229)
  • Structure : Features a branched alkoxy-alkyl chain instead of the chlorophenyl group.
  • Activity: Potent umami receptor (hTAS1R1/hTAS1R3) agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
  • Metabolism : Undergoes rapid oxidative metabolism in rat and human liver microsomes, with phase I hydroxylation, dihydroxylation, and demethylation, followed by phase II glucuronidation . The major metabolite is the hydroxylation product of the C-4 aryl methyl group (54% abundance) .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
  • Structure : Contains a heptan-4-yl chain and a benzo[d][1,3]dioxole ring.
  • Activity : Also an umami receptor agonist with potency comparable to S9229 .
  • Metabolism : Rapid oxidative metabolism in vitro, though specific pathways differ due to the dioxole ring .
N-(4-Methylphenyl)benzamide and Chlorinated Derivatives
  • Structure : Simpler benzamides with methyl or chloro substituents.
  • Physical Properties : Crystal structures of N-(2-chlorophenyl)benzamide derivatives show dihedral angles between aromatic rings (~63°) and hydrogen-bonded chains, influencing solubility and stability .

Metabolic and Toxicological Profiles

Compound Metabolic Pathways Toxicity Findings References
N-(2-Chlorophenyl)-3,4-dimethylbenzamide Inferred: Likely hydroxylation and conjugation due to benzamide backbone. Chlorine may slow oxidation. No direct data; structural analogs suggest low toxicity if metabolized efficiently.
S9229 Hydroxylation (C-4 methyl), demethylation, glucuronidation. High first-pass metabolism; low oral bioavailability . No adverse effects in 28-day rat studies at ≤100 mg/kg bw .
S807 Oxidative cleavage of the dioxole ring and alkyl chain . No significant toxicity in subchronic studies; safe for food use .

Functional and Application Differences

  • Umami Potency : S807 and S9229 are optimized for flavor enhancement, whereas this compound’s activity remains uncharacterized. The chlorine atom may reduce receptor affinity compared to alkoxy-alkyl chains .
  • Stability : Chlorophenyl derivatives may exhibit greater metabolic stability than S9229 due to reduced susceptibility to oxidative demethylation .
  • Synthesis : N-(2-Chlorophenyl) derivatives often require halogenated precursors, complicating synthesis compared to alkylbenzamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.